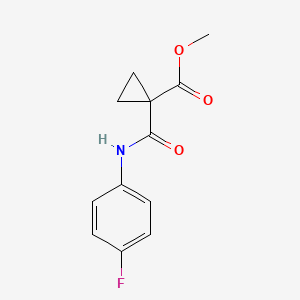
1-((4-氟苯基)氨基甲酰基)环丙烷甲酸甲酯
描述
“Methyl 1-((4-fluorophenyl)carbamoyl)cyclopropanecarboxylate” is a chemical compound with the CAS Number: 1345847-71-3 . It has a molecular weight of 237.23 and its IUPAC name is methyl 1-((4-fluorophenyl)carbamoyl)cyclopropane-1-carboxylate . The compound is typically stored in a dry room at normal temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H12FNO3/c1-17-11(16)12(6-7-12)10(15)14-9-4-2-8(13)3-5-9/h2-5H,6-7H2,1H3,(H,14,15) . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
“Methyl 1-((4-fluorophenyl)carbamoyl)cyclopropanecarboxylate” is a solid at room temperature . It has a molecular weight of 237.23 .科学研究应用
抗菌性能:氟萘啶,包括环丙烷甲酸酯的衍生物,已显示出作为抗菌剂的潜力。例如,某些化合物已证明具有增强的体外和体内抗菌活性,尤其是在特定取代的情况下 (Bouzard et al., 1992).
化学合成和稳定性:对各种 1-氨基甲酰基-5-氟尿嘧啶衍生物的水解动力学的研究,包括类似于 1-((4-氟苯基)氨基甲酰基)环丙烷甲酸甲酯的衍生物,提供了对其在不同条件下的稳定性和反应性的见解。这些衍生物水解产生 5-氟尿嘧啶,表明它们在化学合成中的潜力 (Buur & Bundgaard, 1985).
分子结构和光学性质:对相关化合物(如 4,4″-二氟-5'-甲氧基-1,1':3',1″-联苯-4'-甲酸甲酯)的分子结构、HOMO-LUMO 和超极化的研究表明了在非线性光学性质中的潜在应用。这项研究为理解类似氟化化合物的电子性质和稳定性提供了基础 (Sheena Mary et al., 2014).
抗肿瘤应用:某些衍生物,如由 2-(2-氟苯基)-6,7-亚甲二氧基喹啉-4-酮合成的 CHM-1-P-Na,表现出有希望的抗肿瘤活性。这表明类似氟化环丙烷甲酸酯化合物在癌症研究和治疗中的潜力 (Li-Chen Chou et al., 2010).
神经退行性疾病的药物开发:像 γ-分泌酶调节剂 CHF5074 这样的化合物证明了环丙烷甲酸酯衍生物在治疗神经退行性疾病(如阿尔茨海默病)中的潜力。这项研究有助于理解这些化合物如何影响脑 β-淀粉样蛋白病理 (Imbimbo et al., 2009).
安全和危害
属性
IUPAC Name |
methyl 1-[(4-fluorophenyl)carbamoyl]cyclopropane-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FNO3/c1-17-11(16)12(6-7-12)10(15)14-9-4-2-8(13)3-5-9/h2-5H,6-7H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQEDPQDMNWOYLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CC1)C(=O)NC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-((4-fluorophenyl)carbamoyl)cyclopropanecarboxylate | |
CAS RN |
1345847-71-3 | |
| Record name | Methyl 1-((4-fluorophenyl)carbamoyl)cyclopropane carboxylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1345847713 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | METHYL 1-((4-FLUOROPHENYL)CARBAMOYL)CYCLOPROPANE CARBOXYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L3H3F16H8J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

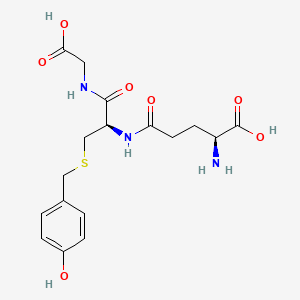
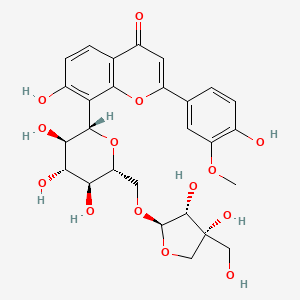
![(2S)-2-[(2R,3S,4R,5R,6R)-5-ethyl-6-[(2R,3R,4S,6R)-6-[(2R,3R,5S)-5-[(2R,3R,5S)-5-ethyl-2-hydroxy-5-[(1S)-1-hydroxybutyl]-3-methyloxolan-2-yl]-3,5-dimethyloxolan-2-yl]-3-hydroxy-4-methyl-5-oxooctan-2-yl]-2,4-dihydroxy-3-methyloxan-2-yl]butanoic acid](/img/structure/B3027507.png)
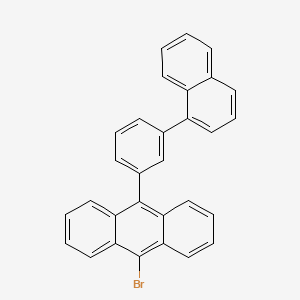
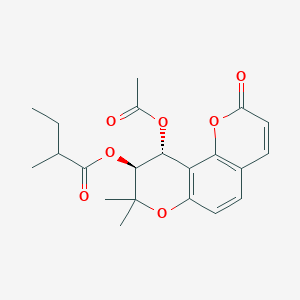
![tert-butyl N-[(1S)-4-cyano-2,3-dihydro-1H-inden-1-yl]carbamate](/img/structure/B3027513.png)
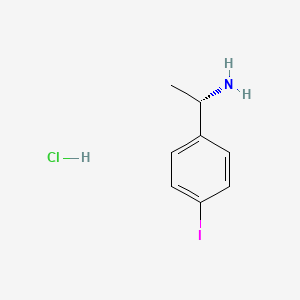
![4-[3-(Trifluoromethyl)phenyl]oxan-4-ylmethanamine hydrochloride](/img/structure/B3027520.png)
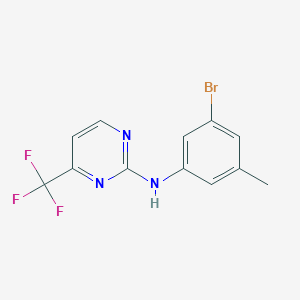
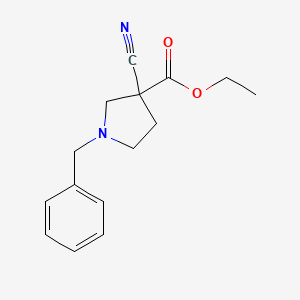
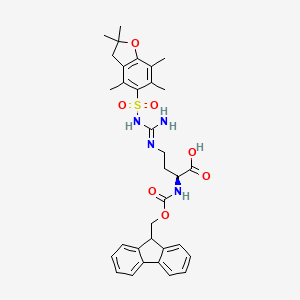
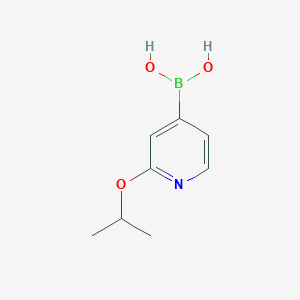
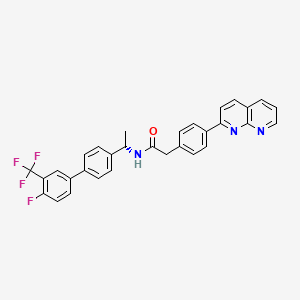
![2-Oxa-8-azaspiro[4.5]decan-1-one hydrochloride](/img/structure/B3027528.png)